molecular formula C6H13BrSi B13775599 3-Bromo-1-trimethylsilylpropene

3-Bromo-1-trimethylsilylpropene

Cat. No.: B13775599
M. Wt: 193.16 g/mol
InChI Key: CFABRZVNIPAMRX-UHFFFAOYSA-N
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Description

3-Bromo-1-trimethylsilylpropene is an organosilicon compound with the molecular formula C6H11BrSi. It is known for its utility in organic synthesis, particularly as a propargylating agent. This compound is characterized by the presence of a bromine atom and a trimethylsilyl group attached to a propene backbone.

Preparation Methods

3-Bromo-1-trimethylsilylpropene can be synthesized through various methods. One common synthetic route involves the reaction of propargyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-1-trimethylsilylpropene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkoxides or amines, to form various derivatives.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions to yield different products.

Common reagents used in these reactions include indium metal for selective reactions with α-keto esters, and bases like sodium hydride for substitution reactions. Major products formed from these reactions include tetrahydroisoquinoline-3-carboxylic acid derivatives and terminal conjugated enynes.

Scientific Research Applications

3-Bromo-1-trimethylsilylpropene has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for the alkylation of dianions of β-keto esters at the γ-carbon, and in the preparation of allenic alcohols and terminal conjugated enynes.

    Biology and Medicine: The compound is employed in the synthesis of bioactive molecules, including potential pharmaceutical agents.

    Industry: It is used in the production of advanced materials and intermediates for various chemical processes.

Mechanism of Action

The mechanism by which 3-Bromo-1-trimethylsilylpropene exerts its effects is primarily through its role as a propargylating agent. The trimethylsilyl group stabilizes the intermediate species formed during reactions, facilitating the formation of new bonds. The bromine atom acts as a leaving group, allowing for nucleophilic substitution reactions to occur efficiently.

Comparison with Similar Compounds

3-Bromo-1-trimethylsilylpropene can be compared with other similar compounds such as:

  • 3-(Trimethylsilyl)propargyl bromide
  • 1-Bromo-2-butyne
  • Ethynyltrimethylsilane

These compounds share similar structural features, such as the presence of a trimethylsilyl group and a bromine atom. this compound is unique in its specific reactivity and applications, particularly in the synthesis of complex organic molecules.

Properties

Molecular Formula

C6H13BrSi

Molecular Weight

193.16 g/mol

IUPAC Name

3-bromoprop-1-enyl(trimethyl)silane

InChI

InChI=1S/C6H13BrSi/c1-8(2,3)6-4-5-7/h4,6H,5H2,1-3H3

InChI Key

CFABRZVNIPAMRX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=CCBr

Origin of Product

United States

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